5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine: is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a benzyloxy group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through various methods, including cyclization reactions involving pyridine and pyrrole precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyloxy precursor reacts with the pyrrolo[3,2-b]pyridine core under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding the parent pyrrolo[3,2-b]pyridine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the benzyloxy group.
Major Products:
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: The major product is the parent pyrrolo[3,2-b]pyridine.
Substitution: Various substituted pyrrolo[3,2-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Similar in structure but with an imidazole ring fused to the pyridine.
Imidazo[4,5-c]pyridine: Another structural isomer with different biological activities.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry.
Uniqueness: 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the benzyloxy group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-phenylmethoxy-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-14-7-6-12-13(16-14)8-9-15-12/h1-9,15H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMWKMUXNBCUPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(C=C2)NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562672 |
Source
|
Record name | 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-41-4 |
Source
|
Record name | 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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